molecular formula C9H11NO2S B7458245 5,6,7,9-Tetrahydro-8-thia-5-aza-benzocycloheptene8,8-dioxide

5,6,7,9-Tetrahydro-8-thia-5-aza-benzocycloheptene8,8-dioxide

Cat. No.: B7458245
M. Wt: 197.26 g/mol
InChI Key: DBTAVLNDPCBSQR-UHFFFAOYSA-N
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Description

5,6,7,9-Tetrahydro-8-thia-5-aza-benzocycloheptene 8,8-dioxide is a heterocyclic compound with the molecular formula C9H11NO2S. This compound is known for its unique structure, which includes a sulfur atom and an aza-benzocycloheptene ring system.

Preparation Methods

The synthesis of 5,6,7,9-Tetrahydro-8-thia-5-aza-benzocycloheptene 8,8-dioxide involves several steps. One common method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions. This reaction yields the corresponding tricyclic indole, which can be further processed to obtain the desired compound . Industrial production methods may involve optimization of reaction conditions to improve yield and purity .

Chemical Reactions Analysis

5,6,7,9-Tetrahydro-8-thia-5-aza-benzocycloheptene 8,8-dioxide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5,6,7,9-Tetrahydro-8-thia-5-aza-benzocycloheptene 8,8-dioxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5,6,7,9-Tetrahydro-8-thia-5-aza-benzocycloheptene 8,8-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .

Comparison with Similar Compounds

5,6,7,9-Tetrahydro-8-thia-5-aza-benzocycloheptene 8,8-dioxide can be compared with other similar compounds, such as:

  • Thieno[3,2-d]pyrimidin-2-amine
  • 6-Bromothieno[3,2-d]pyrimidin-2-amine
  • 2-(Imidazo[1,2-a]pyrimidin-2-yl)ethanamine

These compounds share structural similarities but differ in their chemical properties and biological activities.

Properties

IUPAC Name

1,2,3,5-tetrahydro-4λ6,1-benzothiazepine 4,4-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c11-13(12)6-5-10-9-4-2-1-3-8(9)7-13/h1-4,10H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTAVLNDPCBSQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001214046
Record name 4,1-Benzothiazepine, 1,2,3,5-tetrahydro-, 4,4-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001214046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211594-99-8
Record name 4,1-Benzothiazepine, 1,2,3,5-tetrahydro-, 4,4-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211594-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,1-Benzothiazepine, 1,2,3,5-tetrahydro-, 4,4-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001214046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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